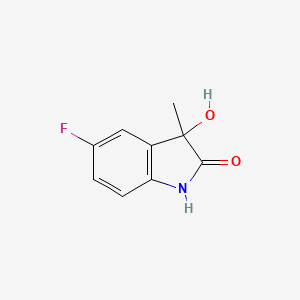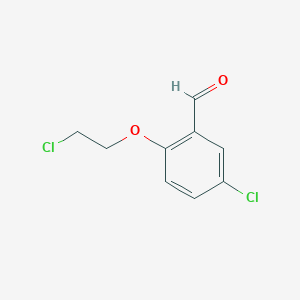
5-Chloro-2-(2-chloroethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-chloroethoxy)benzaldehyde is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a substituted benzaldehyde, characterized by the presence of a chloro group at the 5-position and a chloroethoxy group at the 2-position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chloroethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(2-chloroethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 5-chloro-2-(2-chloroethoxy)benzoic acid.
Reduction: Formation of 5-chloro-2-(2-chloroethoxy)benzyl alcohol.
Applications De Recherche Scientifique
5-Chloro-2-(2-chloroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2-chloroethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways and processes, making the compound valuable for studying enzyme mechanisms and developing inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethoxybenzene: Similar in structure but lacks the aldehyde group.
5-Chloro-2-hydroxybenzaldehyde: Similar in structure but has a hydroxyl group instead of the chloroethoxy group.
5-Chloro-2-methoxybenzaldehyde: Similar in structure but has a methoxy group instead of the chloroethoxy group.
Uniqueness
5-Chloro-2-(2-chloroethoxy)benzaldehyde is unique due to the presence of both chloro and chloroethoxy groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
5-chloro-2-(2-chloroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2/c10-3-4-13-9-2-1-8(11)5-7(9)6-12/h1-2,5-6H,3-4H2 |
Clé InChI |
BMJRLNWNGOLCOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


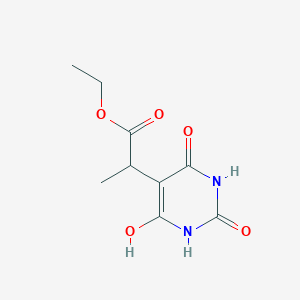
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)

![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
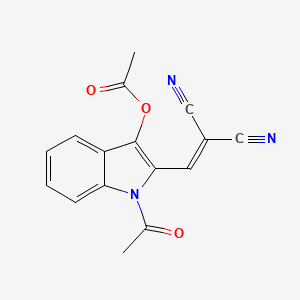
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)
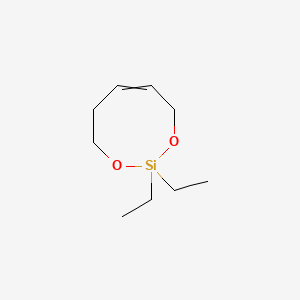
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)

![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
